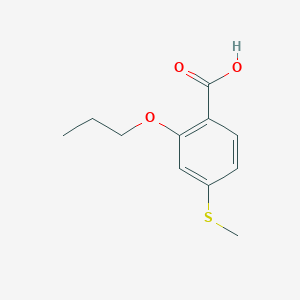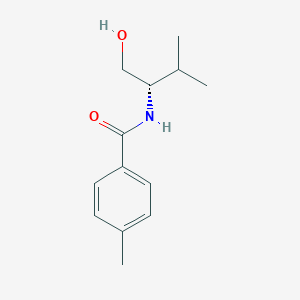
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane is an organic compound that features an oxirane ring, also known as an epoxide, and a tert-butyldimethylsiloxy group. Epoxides are highly reactive due to the strained three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane typically involves the following steps:
Formation of the tert-butyldimethylsiloxy group: This can be achieved by reacting an alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Epoxidation: The oxirane ring can be introduced by reacting an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophiles can attack the oxirane ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: mCPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Diols: From oxidation.
Alcohols: From reduction.
Substituted alcohols: From nucleophilic substitution.
Scientific Research Applications
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[2-(tert-Butyldimethylsiloxy)ethyl]oxirane: The enantiomer of the compound.
(2R)-2-[2-(trimethylsiloxy)ethyl]oxirane: Similar structure but with a trimethylsiloxy group instead of tert-butyldimethylsiloxy.
Uniqueness
tert-butyl-dimethyl-((R)-2-oxiranyl-ethoxy)-silane is unique due to the presence of the tert-butyldimethylsiloxy group, which can provide steric protection and influence the reactivity of the compound.
Properties
Molecular Formula |
C10H22O2Si |
|---|---|
Molecular Weight |
202.37 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-[(2R)-oxiran-2-yl]ethoxy]silane |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-7-6-9-8-11-9/h9H,6-8H2,1-5H3/t9-/m1/s1 |
InChI Key |
JENWKUPKYMNMMA-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCC[C@@H]1CO1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


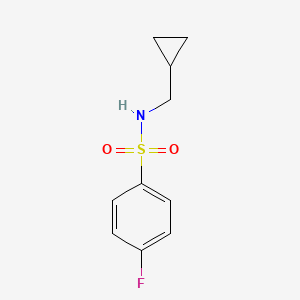
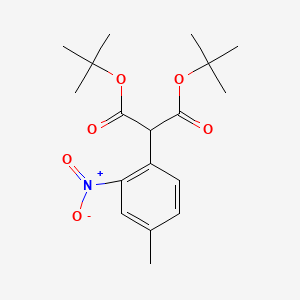
![(2S,3'S)-2-Methyl-[1,3]bipyrrolidinyl](/img/structure/B8428776.png)
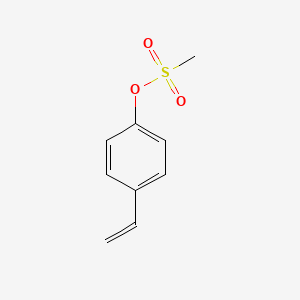
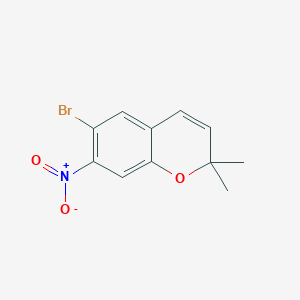

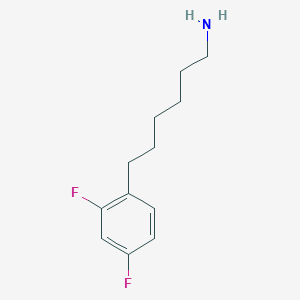
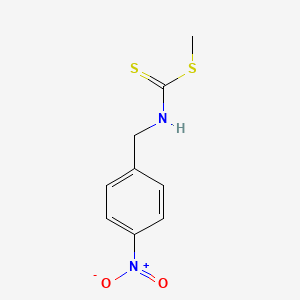
![5-Chloro-2-[(2,6-dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B8428806.png)
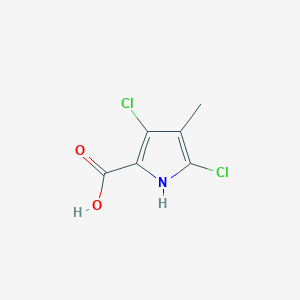
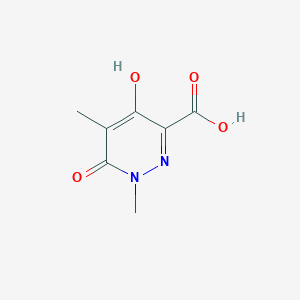
![5-[4-(2-Oxoethoxy)benzyl]thiazolidine-2,4-dione](/img/structure/B8428854.png)
